molecular formula C22H20ClN3O3S B2528004 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 899940-92-2

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2528004
CAS No.: 899940-92-2
M. Wt: 441.93
InChI Key: OFDAJLDUVKQCGS-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity

The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C27H23ClN3O5SC_{27}H_{23}ClN_3O_5S, with a molecular weight of approximately 501.56 g/mol. The structure features a benzofuro-pyrimidine core linked to a thioacetamide group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research focusing on polo-like kinase 1 (Plk1), a target in various cancers, revealed that modifications in the benzofuro-pyrimidine structure can enhance binding affinity and inhibitory activity against cancer cell proliferation. The IC50 values for related compounds were reported as low as 1.3 µM, indicating potent activity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial effects. Compounds with similar thioacetamide functionalities have shown inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anticancer Activity : A study evaluated the effects of a series of benzofuro-pyrimidine derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Effects : In vitro studies assessed the antimicrobial efficacy of related thio compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, suggesting strong potential as antimicrobial agents .

Table 1: Biological Activity Overview

Activity TypeCompound ReferenceIC50/MIC ValuesTarget Organism
AnticancerSimilar Derivative5 µMMCF-7 (Breast Cancer)
AntimicrobialRelated Thio Compound10 - 20 µg/mLS. aureus, E. coli

Table 2: Structural Comparison with Analogues

Compound NameMolecular FormulaMolecular WeightBiological Activity
Benzofuro-Pyrimidine DerivativeC27H23ClN3O5S501.56 g/molAnticancer
Thioacetamide AnalogueC21H18ClN3O3S427.9 g/molAntimicrobial

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(14-8-4-7-11-17(14)29-20)25-22(26)30-13-18(27)24-16-10-6-5-9-15(16)23/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDAJLDUVKQCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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